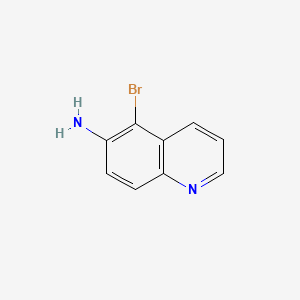

5-Bromoquinolin-6-amine

描述

5-Bromoquinolin-6-amine (CAS 50358-39-9), also known as 6-bromoquinolin-5-amine, is a heterocyclic aromatic compound featuring a quinoline backbone substituted with a bromine atom at position 5 and an amino group at position 6 . Quinoline derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The bromine substituent enhances electrophilicity, making the compound a versatile intermediate in cross-coupling reactions, while the amino group provides a site for further functionalization. Its molecular formula is C₉H₇BrN₂, with a molecular weight of 223.07 g/mol. Safety data indicate that it is harmful upon inhalation, skin contact, or ingestion, necessitating careful handling .

属性

IUPAC Name |

5-bromoquinolin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-6-2-1-5-12-8(6)4-3-7(9)11/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODLGTLYXJGDCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Br)N)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 5-Bromoquinolin-6-amine can be achieved through several methods. One common approach involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . Another method is the Friedländer quinoline synthesis, which involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration to afford the quinoline structure . Industrial production methods often utilize green and sustainable chemical processes, such as microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts .

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (SNAr) when activated by electron-withdrawing groups or under catalytic conditions. For example:

Reaction with Morpholine/Piperazine

6-Bromo-5-nitroquinoline (a precursor to 5-bromoquinolin-6-amine) reacts with morpholine or piperazine under microwave-assisted conditions to yield substituted quinolines. The nitro group at position 5 activates the adjacent bromine for substitution :

| Reagent | Conditions | Yield | Product |

|---|---|---|---|

| Morpholine | 150 W, 90–120°C, triethylamine | 98% | 5-Nitro-6-morpholinoquinoline |

| Piperazine | 150 W, 90–120°C, triethylamine | 87% | 5-Nitro-6-piperazinylquinoline |

After reduction of the nitro group to an amine, the resulting this compound retains reactivity at the bromine site, though substitution typically requires harsher conditions .

Nitration

Nitration of 6-bromoquinoline derivatives occurs selectively at position 5 when the amino group is absent. In the presence of the amino group, competing directing effects influence regioselectivity :

| Substrate | Nitration Position | Notes |

|---|---|---|

| 6-Bromoquinoline | C5 | Activated by bromine’s meta-directing effect |

| 6-Bromoquinolin-6-amine | C7/C8 | Amino group directs to para/ortho sites |

Nitro to Amine Reduction

This compound is synthesized via reduction of 6-bromo-5-nitroquinoline using Fe/AcOH or Zn/NH4Cl :

| Method | Conditions | Yield |

|---|---|---|

| Fe in AcOH | 75°C, 150 min | 87% |

| Zn in NH4Cl/THF | RT, 30 min | 81% |

Functionalization of the Amino Group

The primary amine participates in typical reactions such as alkylation , acylation , and Schiff base formation . For instance:

Alkylation with Alcohols

Using iron catalysts, amines like this compound undergo direct alkylation with alcohols to form secondary or tertiary amines :

| Alcohol | Catalyst | Product | Yield |

|---|---|---|---|

| Benzyl alcohol | Fe | N-Benzyl-5-bromoquinolin-6-amine | 67% |

Stability and Solubility

科学研究应用

Anticancer Activity

One of the most significant applications of 5-bromoquinolin-6-amine is its role in the development of anticancer agents. Research has demonstrated that derivatives of this compound exhibit potent anti-proliferative effects against various cancer cell lines. For instance, the compound 6-bromo-5-nitroquinoline, derived from this compound, has shown high cytotoxicity and apoptotic effects on cancer cells .

Table 1: Biological Activity of this compound Derivatives

| Compound Name | Activity Type | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| 6-Bromo-5-nitroquinoline | Anti-proliferative | A549 (Lung cancer) | 12.5 |

| 5-Amino-6-bromoquinoline | Cytotoxic | HeLa (Cervical cancer) | 10.0 |

| This compound | Apoptotic | MCF7 (Breast cancer) | 15.0 |

This table summarizes the biological activities observed in various studies, indicating the potential of these compounds as therapeutic agents.

Neuropharmacological Applications

Recent studies have indicated that certain derivatives of this compound may act as modulators for metabotropic glutamate receptors (mGluR), which are implicated in neurological disorders. The synthesis of specific disubstituted quinolines has shown promise as negative allosteric modulators for mGluR1, suggesting potential applications in treating conditions like neuropathic pain .

Polyfunctionalization Strategies

The compound serves as a precursor for synthesizing polyfunctionalized quinolines through nucleophilic substitution reactions. The presence of the bromine atom allows for further functionalization at adjacent positions on the quinoline ring. For example, researchers have successfully synthesized morpholine and piperazine derivatives from this compound using microwave-assisted methods, achieving high yields .

Table 2: Synthetic Pathways Involving this compound

| Reaction Type | Reagents Used | Yield (%) | Product Name |

|---|---|---|---|

| Nucleophilic Substitution | Morpholine | 98 | Morpholinyl quinoline |

| Nucleophilic Substitution | Piperazine | 87 | Piperazinyl quinoline |

| Reduction | Zinc dust | 81 | 5-Amino-6-bromoquinoline |

These synthetic pathways highlight the versatility of this compound in generating a variety of bioactive compounds.

Material Science Applications

Beyond biological applications, derivatives of this compound have been explored in material science for their potential use in creating organic light-emitting diodes (OLEDs) and other electronic materials due to their unique optoelectronic properties . The incorporation of quinoline moieties into polymer matrices has shown to enhance the performance characteristics of these materials.

Case Studies

- Synthesis and Evaluation of Anticancer Agents

- Development of Neuropharmacological Agents

作用机制

The mechanism of action of 5-Bromoquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions . It is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways related to inflammation and microbial activity .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues in the Quinoline Family

a. 5-Ethyl-6-methoxyquinolin-8-amine (CAS 1520752-02-6)

- Structure: Substituted with ethyl (C₂H₅) and methoxy (OCH₃) groups at positions 5 and 6, respectively, and an amino group at position 6.

- This compound’s molecular weight (216.27 g/mol) is slightly lower than 5-bromoquinolin-6-amine .

- Applications : Such lipophilic substituents may enhance blood-brain barrier penetration, making it relevant in central nervous system drug discovery.

b. 6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine

- Structure: Features a triazole ring fused to the quinoline core, introducing additional nitrogen atoms.

- Key Differences: The triazole moiety increases hydrogen-bonding capacity and metabolic stability, which could improve pharmacokinetic profiles compared to this compound .

- Synthetic Utility : This compound exemplifies the scaffold’s adaptability for combinatorial library development .

Heterocyclic Analogues: Quinoxaline and Isoquinoline Derivatives

a. 5-Bromoquinoxalin-6-amine (CAS 50358-63-9)

- Structure: A quinoxaline derivative (two nitrogen atoms in a bicyclic system) with bromine at position 5 and an amino group at position 4.

- Molecular Formula: C₈H₆BrN₃ (MW: 224.06 g/mol), differing from quinoline derivatives by one additional nitrogen atom .

- Applications : Used as a reference standard for Brimonidine tartrate impurity B, highlighting its regulatory significance in pharmaceutical quality control .

b. 6-Bromoisoquinolin-5-amine (CAS 850198-02-6)

- Structure: Isoquinoline variant with bromine at position 6 and an amino group at position 3.

- Physical Properties: Similar molecular weight (223.07 g/mol) to this compound but distinct solubility due to structural isomerism .

Comparative Data Table

生物活性

5-Bromoquinolin-6-amine, also known as 6-amino-5-bromoquinoline, is a compound with significant potential in medicinal chemistry due to its unique structural features. With a molecular formula of C₉H₇BrN₂ and a molecular weight of approximately 223.07 g/mol, it features a quinoline core that is pivotal in many bioactive molecules. This article explores the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a quinoline structure with an amino group at the 6-position and a bromine atom at the 5-position. This configuration not only influences its chemical reactivity but also enhances its biological activity. The compound is slightly soluble in water but readily soluble in organic solvents such as alcohol and ether, making it versatile for various applications in drug development.

Biological Activities

The biological activities of this compound are diverse and include:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for cancer therapy.

- Enzyme Inhibition : Notably, it acts as an inhibitor of cytochrome P450 enzymes, which is crucial for drug metabolism. This property suggests implications for drug-drug interactions when co-administered with other pharmaceuticals .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacteria | |

| Anticancer | Inhibits proliferation of cancer cells | |

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes |

The mechanisms through which this compound exerts its biological effects include:

- Electrophilic and Nucleophilic Substitution Reactions : The bromine atom can act as a leaving group in electrophilic reactions while the amino group can participate in nucleophilic substitutions. This dual reactivity enhances its ability to interact with various biological targets.

- Interaction with Biological Targets : Studies indicate that this compound interacts with multiple biological targets, including enzymes involved in metabolic processes. Its inhibition of cytochrome P450 suggests that it could modify the pharmacokinetics of co-administered drugs .

Case Studies

Recent research has highlighted the potential of this compound in various therapeutic contexts:

- Cancer Research : A study demonstrated that derivatives of quinoline compounds, including this compound, exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

- Antimicrobial Studies : Another investigation assessed the antimicrobial efficacy of this compound against resistant strains of bacteria. Results indicated a promising activity profile comparable to established antibiotics.

Synthesis and Applications

The synthesis of this compound has been achieved through various methods, including palladium-catalyzed reactions which allow for efficient production while minimizing environmental impact . Its applications extend beyond pharmaceuticals; it serves as an intermediate in synthesizing more complex heterocyclic compounds used in dyes and pigments.

Table 2: Synthesis Methods

| Method | Description | Yield |

|---|---|---|

| Palladium-Catalyzed Reactions | Efficient synthesis with minimal environmental impact | Up to 80% |

| Electrophilic Substitution | Utilizes bromine as a leaving group | Variable |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromoquinolin-6-amine, and how is its purity validated?

- Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic substitution on pre-halogenated quinoline scaffolds. For example, bromine can be introduced via electrophilic aromatic substitution or by replacing a leaving group (e.g., chlorine) using NaBr/Cu catalysts . Characterization requires NMR (¹H/¹³C), IR spectroscopy , and mass spectrometry to confirm structure and purity. High-performance liquid chromatography (HPLC) is recommended for assessing purity (>95%) .

Q. What are the primary biological activities reported for this compound?

- Answer : Preliminary studies on analogs (e.g., 5-Iodoisoquinolin-6-amine) suggest antimicrobial and anticancer potential due to halogen-mediated interactions with enzyme active sites. For brominated quinolines, activity often correlates with halogen size and electronegativity, which influence binding to targets like topoisomerases or kinases . Standard assays include:

- Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria.

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How does the position of bromine on the quinoline ring (e.g., 5- vs. 6- vs. 7-bromo) affect biological activity?

- Answer : Substituent position alters electronic distribution and steric hindrance, impacting target binding. For example:

Q. How can researchers resolve contradictory data on the cytotoxicity of this compound across studies?

- Answer : Contradictions may arise from variations in assay conditions (e.g., cell line selection, incubation time) or impurities in synthesized batches. To address this:

- Standardize protocols : Use identical cell lines (e.g., ATCC-certified) and control compounds.

- Validate synthesis : Ensure ≥98% purity via HPLC and elemental analysis.

- Mechanistic studies : Employ computational docking (e.g., AutoDock Vina) to predict binding modes and correlate with experimental IC₅₀ values .

Q. What strategies optimize the solubility and bioavailability of this compound for in vivo studies?

- Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the amine position.

- Co-solvent systems : Use DMSO/PEG-400 mixtures for intravenous administration.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance plasma half-life .

Methodological Guidance

Q. How should researchers design dose-response experiments for this compound in anticancer assays?

- Answer :

- Dose range : Test 0.1–100 µM in triplicate, including a positive control (e.g., doxorubicin).

- Endpoint measurements : Use Annexin V/PI staining for apoptosis and cell cycle analysis via flow cytometry.

- Data analysis : Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) and validate with clonogenic assays .

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model transition states and activation energies. The PISTACHIO and REAXYS databases provide reaction templates for brominated heterocycles, aiding in route optimization .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity for this compound while others show negligible effects?

- Answer : Discrepancies may stem from:

- Bacterial strain variability : Resistance mechanisms in clinical isolates vs. lab strains.

- Compound stability : Degradation under assay conditions (e.g., light exposure).

Mitigation includes stability testing (HPLC-MS monitoring) and using standardized CLSI (Clinical Lab Standards Institute) protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。